N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide
Description
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide, commonly known as Tubastatin A, is a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Its molecular formula is C20H21N3O2 (CAS: 1252003-15-8), with a molecular weight of 335.4 g/mol . Tubastatin A exhibits an IC50 of 15 nM against HDAC6 and demonstrates >1,000-fold selectivity over other HDAC isoforms (except HDAC8, where selectivity is 57-fold) . It is highly soluble in DMSO (up to 9 mg/mL) and shows efficacy in modulating biological processes such as α-tubulin acetylation, neuroprotection, and anti-inflammatory responses .
Properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELXRPQMVXDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
This method involves condensing a phenylhydrazine derivative with a cyclic ketone. For example:
-
Starting materials : 4-Methyl-1,2,3,4-tetrahydro-β-carboline is prepared by reacting tryptamine with methyl glyoxylate under acidic conditions.
-
Cyclization : The intermediate undergoes cyclization with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the pyridoindole core.
Key reaction :
Pictet–Spengler Cyclization
An alternative route involves the reaction of tryptophan derivatives with aldehydes:
-
Condensation : Tryptophan methyl ester reacts with acetaldehyde in the presence of acetic acid to form a tetrahydro-β-carboline.
-
Oxidation : The product is oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic indole system.
Optimization of Reaction Conditions
Yield Improvements
Purification Methods
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Methanol/water (9:1) yields pure Tubastatin A as a white solid (mp: 218–220°C).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Applications in Derivative Synthesis
Tubastatin A serves as a precursor for fluorinated analogs:
-
Fluorination : Electrophilic fluorination using Selectfluor® introduces CF₃ groups at the indole 5-position.
-
Biological evaluation : Derivatives show IC₅₀ values of 0.51–2.06 μM against cancer cells (e.g., SUNE1, MDA-MB-231).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxy derivatives
Substitution Products: Various substituted benzamides
Scientific Research Applications
Cancer Therapy
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide has been identified as a potent histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Case Study: Breast Cancer
A study demonstrated that HDAC-IN-4 effectively reduced tumor growth in breast cancer models by promoting acetylation of histones, leading to the reactivation of tumor suppressor genes . The compound was shown to enhance the efficacy of conventional chemotherapeutics when used in combination therapies.
Neuroprotection
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Case Study: Huntington's Disease
In preclinical trials, this compound demonstrated the ability to reduce neurodegeneration in animal models of Huntington's disease. The mechanism involves the inhibition of HDAC6, which is associated with the clearance of misfolded proteins . This action helps maintain neuronal health and function.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | HDAC inhibition | Induces apoptosis in tumor cells |
| Neuroprotection | Inhibition of HDAC6 | Reduces neurodegeneration in animal models |
Mechanism of Action
The mechanism of action of N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide involves its interaction with specific molecular targets. One of the primary targets is histone deacetylases, where the compound inhibits the deacetylation of histones, leading to changes in gene expression and induction of apoptosis in cancer cells . The compound’s hydroxy group plays a crucial role in its binding to the active site of the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Example Compounds from and :
Key Insight : While Tubastatin A incorporates a pyridoindole-methyl group, other N-hydroxybenzamides prioritize aryl/alkyl carbamoyl chains, influencing solubility and target engagement .
Data Tables
Table 1: Physicochemical Comparison of HDAC Inhibitors
| Property | Tubastatin A | Trichostatin A | MS275 |
|---|---|---|---|
| Molecular Weight | 335.4 | 314.4 | 376.4 |
| Solubility (DMSO) | 9 mg/mL | 10 mg/mL | 5 mg/mL |
| Selectivity | HDAC6 >> Others | Pan-HDAC | HDAC1/2/3 |
| Key Application | Neurodegeneration | Cancer research | Oncology |
Table 2: Structural Analogs and Their Targets
Biological Activity
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide, also known as Tubastatin A, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 335.40 g/mol
- CAS Number : 1252003-13-6
The compound is characterized by the presence of a hydroxylamine group and a benzamide structure, which contribute to its biological properties.
This compound functions primarily as a selective HDAC6 inhibitor . HDAC6 plays a crucial role in various cellular processes, including:
- Protein degradation : By modulating the acetylation status of proteins involved in the cellular stress response.
- Cellular signaling : Inhibition of HDAC6 can influence pathways related to inflammation and neurodegeneration.
Therapeutic Applications
-
Cancer Therapy
- The inhibition of HDAC6 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have demonstrated that Tubastatin A can enhance the efficacy of other chemotherapeutic agents by promoting the acetylation of tubulin, leading to disrupted microtubule dynamics and enhanced apoptosis in cancer cells .
- Neurodegenerative Diseases
In Vitro Studies
Research has shown that Tubastatin A exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC (μM) |
|---|---|
| NCI-H23 (Lung Cancer) | 1.76 ± 0.19 |
| HCT-15 (Colon Cancer) | 5.33 ± 0.67 |
| DU-145 (Prostate) | 2.28 ± 0.22 |
These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types .
In Vivo Studies
In animal models, Tubastatin A has demonstrated promising results in reducing amyloid plaque formation and improving cognitive deficits associated with Alzheimer's disease. The compound's ability to enhance histone acetylation has been correlated with improved synaptic function and memory retention .
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of Tubastatin A in combination with other chemotherapeutic agents on patients with advanced solid tumors. The results indicated that patients receiving the combination therapy exhibited improved progression-free survival compared to those receiving standard treatments alone .
Case Study 2: Neuroprotection
In a study involving transgenic mice models of Alzheimer's disease, Tubastatin A administration resulted in decreased tau hyperphosphorylation and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Q & A
Q. What synthetic routes are recommended for N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridoindole derivatives and benzamide precursors. Key steps include:
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to activate carboxylic acids for coupling with amines. For example, coupling 4-(hydroxycarbamoyl)benzoic acid with a 2-methylpyridoindole intermediate under nitrogen atmosphere .
- Solvent optimization : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) is preferred for solubility, with reaction temperatures maintained at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures yields purity >95% .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆, 400 MHz) confirm substitution patterns and stereochemistry. Key signals include aromatic protons (δ 7.2–8.7 ppm) and methylene groups in the pyridoindole core (δ 2.6–3.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI or APCI modes validate molecular ion peaks (e.g., [M+H]⁺ at m/z 467.22089 for C₂₉H₂₉N₃O₃) with deviations <5 ppm .
- HPLC : Reverse-phase chromatography (C18 column, CH₃CN/H₂O gradient) assesses purity (>98%) with retention times (~17–18 min) under UV detection (λ = 210 nm) .
Q. How can researchers mitigate challenges in achieving high yields during synthesis?
- Methodological Answer :
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reducing nitro groups or deprotecting intermediates .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups prevents undesired side reactions during multi-step syntheses .
- Reaction monitoring : TLC or in-situ IR spectroscopy identifies incomplete reactions, enabling real-time adjustments to reaction time or stoichiometry .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays to minimize variability in IC₅₀ values .
- Cell line validation : Compare activity in multiple cancer cell lines (e.g., MCF-7, HepG2) with controls like doxorubicin to contextualize potency .
- Meta-analysis : Cross-reference data from independent studies (e.g., HRMS, NMR) to identify batch-specific impurities affecting bioactivity .
Q. How can the compound’s mechanism of action be elucidated in cancer chemosensitization?
- Methodological Answer :
- Enzyme inhibition assays : Test against aminopeptidase N (APN) or histone deacetylases (HDACs) using fluorogenic substrates (e.g., Ala-AMC for APN) to quantify inhibition .
- Transcriptomic profiling : RNA sequencing of treated cells identifies upregulated/downregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Molecular docking : Simulate binding to HDAC2 or APN active sites (PDB: 1ZZ1) using AutoDock Vina to predict interaction energies (<-8 kcal/mol) .
Q. What in vivo experimental designs are recommended to evaluate pharmacokinetic properties?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Administer 10 mg/kg (IV or oral) to rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours. LC-MS/MS quantifies compound levels .
- Tissue distribution : Sacrifice animals at 24 hours post-dose; analyze brain, liver, and kidney homogenates for biodistribution .
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in bile or urine .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data across studies?
- Methodological Answer :
- Assay standardization : Adopt MTT or resazurin assays with identical incubation times (48–72 hours) and serum-free conditions .
- Batch variability analysis : Compare HRMS and HPLC data from different synthetic batches to correlate purity with bioactivity .
- Positive controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to normalize inter-laboratory variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
